molecular formula C5H2BrCl2NO2S B1381501 5-Bromo-3-chloropyridine-2-sulfonyl chloride CAS No. 1261535-76-5

5-Bromo-3-chloropyridine-2-sulfonyl chloride

Cat. No. B1381501
M. Wt: 290.95 g/mol
InChI Key: WNEJVVZUFCVVPC-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyridine-2-sulfonyl chloride is a solid compound with the empirical formula C5H2BrCl2NO2S and a molecular weight of 290.95 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .


Molecular Structure Analysis

The SMILES string for this compound is Clc1ncc(cc1Br)S(Cl)(=O)=O . The InChI key is TURGMVYIESHZBE-UHFFFAOYSA-N .


Chemical Reactions Analysis

As an intermediate, 5-Bromo-3-chloropyridine-2-sulfonyl chloride is used in various organic syntheses. It reacts with water and is soluble in dichloromethane .


Physical And Chemical Properties Analysis

This compound is a solid and has a molecular weight of 290.95 . It reacts with water and is soluble in dichloromethane . The melting point is between 65-76°C .

Scientific Research Applications

Synthesis of Complex Molecules

The compound has been utilized as a key intermediate in the synthesis of complex organic molecules. For example, it serves as a precursor in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides such as chlor-antraniliprole (Niu Wen-bo, 2011). This synthesis demonstrates the compound's role in creating biologically active molecules with potential applications in agriculture.

Antibacterial and Antifungal Activities

Research has also been directed towards synthesizing novel derivatives of 5-Bromo-2-chloropyrimidin-4-amine, which show significant antimicrobial activity. A series of derivatives were synthesized through nucleophilic substitution reactions with various sulfonyl and acid chlorides, highlighting the adaptability of 5-Bromo-3-chloropyridine-2-sulfonyl chloride in generating compounds with potential therapeutic applications (V. L. Ranganatha et al., 2018).

Catalysis and Chemical Transformations

The compound has been involved in studies focusing on catalytic processes and chemical transformations. For instance, selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex showed that 5-Bromo-2-chloropyridine can be efficiently converted into 5-amino-2-chloropyridine, demonstrating high yields and excellent chemoselectivity (Jianguo Ji, Tao Li, W. Bunnelle, 2003). This process is significant for the synthesis of aminated pyridines, which are valuable in pharmaceutical chemistry.

Synthesis of Antiproliferative Agents

Furthermore, the compound's derivatives have been explored for their antiproliferative properties against cancer cell lines. For example, the synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, a compound with potential as an anti-proliferative agent, demonstrates the utility of 5-Bromo-3-chloropyridine-2-sulfonyl chloride in developing novel therapeutic agents (M. Yates et al., 2009).

Safety And Hazards

5-Bromo-3-chloropyridine-2-sulfonyl chloride is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Future Directions

As an important raw material and intermediate, 5-Bromo-3-chloropyridine-2-sulfonyl chloride has potential applications in various fields including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field . Its future directions will likely continue to be influenced by these applications.

properties

IUPAC Name

5-bromo-3-chloropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEJVVZUFCVVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloropyridine-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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